molecular formula C22H23NO2 B8079455 4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B8079455
M. Wt: 333.4 g/mol
InChI Key: KNCBTDVBPNKTBH-UHFFFAOYSA-N
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Description

4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of heterocyclic compounds, specifically pyrroloquinolines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst like p-toluenesulfonic acid or sodium ethoxide.

    Introduction of Methyl Groups: Methylation of the intermediate compound can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality. Continuous flow reactors and automated synthesis platforms are sometimes employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrroloquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces dihydroquinoline compounds.

Scientific Research Applications

4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be compared with other similar compounds, such as:

    4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Lacks the 4-methylphenyl group, which may result in different biological activities and chemical properties.

    6-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar structure but without the tetramethyl substitution, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,9,11,11-tetramethyl-9-(4-methylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-13-6-8-15(9-7-13)22(5)12-21(3,4)23-18-16(19(24)20(23)25)10-14(2)11-17(18)22/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCBTDVBPNKTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N3C4=C(C=C(C=C42)C)C(=O)C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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